(2,2-Dimethylbenzo[d][1,3]dioxol-4-yl)methanamine hydrochloride
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Overview
Description
(2,2-Dimethylbenzo[d][1,3]dioxol-4-yl)methanamine hydrochloride is a chemical compound with the molecular formula C10H14ClNO2 and a molecular weight of 215.68 g/mol . This compound is primarily used for research purposes and is known for its unique structural features, which include a benzo[d][1,3]dioxole ring system substituted with a methanamine group.
Preparation Methods
The synthesis of (2,2-Dimethylbenzo[d][1,3]dioxol-4-yl)methanamine hydrochloride typically involves several steps:
Formation of the Benzo[d][1,3]dioxole Ring: This can be achieved through the cyclization of catechol derivatives with appropriate reagents.
Introduction of the Methanamine Group: This step involves the reaction of the benzo[d][1,3]dioxole intermediate with a suitable amine source under controlled conditions.
Hydrochloride Formation: The final step involves the conversion of the free amine to its hydrochloride salt by treatment with hydrochloric acid.
Chemical Reactions Analysis
(2,2-Dimethylbenzo[d][1,3]dioxol-4-yl)methanamine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts to facilitate the desired transformations. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
(2,2-Dimethylbenzo[d][1,3]dioxol-4-yl)methanamine hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Medicine: Research into potential therapeutic applications, such as drug development and pharmacological studies.
Mechanism of Action
The mechanism of action of (2,2-Dimethylbenzo[d][1,3]dioxol-4-yl)methanamine hydrochloride involves its interaction with specific molecular targets. The methanamine group can form hydrogen bonds and electrostatic interactions with various biological molecules, influencing their activity. The benzo[d][1,3]dioxole ring system may also play a role in stabilizing these interactions through π-π stacking and other non-covalent interactions .
Comparison with Similar Compounds
(2,2-Dimethylbenzo[d][1,3]dioxol-4-yl)methanamine hydrochloride can be compared with other similar compounds, such as:
Benzo[d][1,3]dioxole derivatives: These compounds share the same core structure but differ in their substituents, leading to variations in their chemical and biological properties.
Methanamine derivatives: Compounds with different aromatic or aliphatic groups attached to the methanamine moiety, which can influence their reactivity and applications.
The uniqueness of this compound lies in its specific combination of the benzo[d][1,3]dioxole ring and methanamine group, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C10H14ClNO2 |
---|---|
Molecular Weight |
215.67 g/mol |
IUPAC Name |
(2,2-dimethyl-1,3-benzodioxol-4-yl)methanamine;hydrochloride |
InChI |
InChI=1S/C10H13NO2.ClH/c1-10(2)12-8-5-3-4-7(6-11)9(8)13-10;/h3-5H,6,11H2,1-2H3;1H |
InChI Key |
ROEHBLVOJPMZDL-UHFFFAOYSA-N |
Canonical SMILES |
CC1(OC2=CC=CC(=C2O1)CN)C.Cl |
Origin of Product |
United States |
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